molecular formula C14H21N3O B3073960 N,N,3-trimethyl-4-(piperazin-1-yl)benzamide CAS No. 1018570-06-3

N,N,3-trimethyl-4-(piperazin-1-yl)benzamide

Cat. No.: B3073960
CAS No.: 1018570-06-3
M. Wt: 247.34 g/mol
InChI Key: OHFUCUQILMUMFX-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-4-(piperazin-1-yl)benzamide is a benzamide derivative featuring a piperazine ring substituted at the 4-position of the benzamide core, with methyl groups at the N,N-dimethylamide and 3-methylphenyl positions. Piperazine-containing benzamides are frequently explored for their ability to modulate protein targets, particularly kinases and neurotransmitter receptors, due to the piperazine moiety’s versatility in forming hydrogen bonds and hydrophobic interactions .

Properties

IUPAC Name

N,N,3-trimethyl-4-piperazin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-10-12(14(18)16(2)3)4-5-13(11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFUCUQILMUMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyl-4-(piperazin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N,N,3-trimethyl-4-(piperazin-1-yl)benzylamine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N,N,3-trimethyl-4-(piperazin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N,N,3-trimethyl-4-(piperazin-1-yl)benzamide with key analogs based on substituent effects, biological activity, and synthetic approaches.

Compound Substituents/Modifications Molecular Weight Key Biological/Physical Properties References
This compound N,N-Dimethylamide, 3-methylphenyl, 4-piperazine ~289.2 (estimated) Hypothesized to enhance metabolic stability due to methyl groups; potential kinase/receptor modulation N/A
4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)-N-(pyridin-3-yl)benzamide 4-Ethylpiperazine, 3-CF3, pyridinylamide 392.4 Demonstrated kinase inhibition (IC50 < 1 µM); improved solubility via CF3 group
N-[4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide 4-Methylpiperazine, 3-CF3, unsubstituted benzamide 376.3 Enhanced binding affinity to kinases (e.g., Kd = 12 nM); steric stabilization via methylpiperazine
N-(4-Phenoxyphenyl)-4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]benzamide 3-Hydroxyphenyl-piperazine, phenoxy substituent 459.5 Moderate IC50 (10–100 µM) in cellular assays; hydroxyl group enables polar interactions
4-[(3-Piperidin-1-ylpyrazin-2-yl)oxy]-N-[4-(trifluoromethyl)benzyl]benzamide Piperidine-pyrazine linker, 4-CF3-benzyl 496.5 ATP-competitive inhibition (10 mM ATP); bulky substituents reduce off-target effects

Substituent Impact on Binding and Selectivity

  • Piperazine Modifications : Ethyl or methyl groups on piperazine (e.g., 4-ethylpiperazine in ) improve conformational stability and hydrophobic interactions with residues like Ile360 and Asp381 in kinases .
  • Trifluoromethyl (CF3) Groups : The 3-CF3 substitution in analogs (e.g., ) enhances target binding via halogen bonding and increases metabolic resistance.
  • Methyl Groups : The N,N-dimethylamide and 3-methylphenyl groups in the target compound likely reduce polarity, improving blood-brain barrier penetration compared to hydroxylated analogs (e.g., ).

Biological Activity

N,N,3-trimethyl-4-(piperazin-1-yl)benzamide is an organic compound characterized by a benzamide core substituted with a piperazine ring and three methyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a ligand in receptor binding studies and its therapeutic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}

This structure features:

  • A benzamide moiety which is crucial for its biological interactions.
  • A piperazine ring that enhances its pharmacological profile.

This compound interacts with specific molecular targets, potentially modulating various signaling pathways. Its mechanism of action may involve:

  • Binding to receptors or enzymes, thereby altering their activity.
  • Modulating cellular functions through the alteration of signaling pathways, which can lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been explored in the context of:

  • Antibacterial : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent.
  • Antifungal : Preliminary studies suggest activity against certain fungal strains, although further investigation is necessary to establish efficacy and mechanisms.

Antipsychotic Activity

The compound has also been investigated for its potential antipsychotic properties. Its structural similarity to known antipsychotic agents suggests it may interact with neurotransmitter systems involved in mood regulation and psychosis .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

  • Receptor Binding Studies : In vitro assays demonstrated that this compound could act as a ligand for various receptors, including dopamine and serotonin receptors. Binding affinity studies indicated moderate to high affinity, suggesting potential use in treating psychiatric disorders.
  • High Throughput Screening (HTS) : In a study aimed at identifying new compounds against Cryptosporidium parvum, this compound was one of the hit compounds identified through HTS techniques. It showed significant inhibition of CpNMT (N-myristoyltransferase), a validated drug target .
  • Structure-Aided Drug Design : The compound's interactions with target enzymes have been elucidated through crystallographic studies, providing insights into its binding modes and informing future modifications for enhanced selectivity and potency .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-(piperazin-1-yl)-1,2-benzothiazolePiperazine ring; benzothiazole coreAntimicrobial; anticancer
N-(4-(piperazin-1-yl)phenyl)benzamideBenzamide structure; piperazineAntipsychotic; analgesic
N,N-Dimethyl-piperazineSimple piperazine derivativeLimited biological activity

This compound stands out due to its specific substitution pattern that imparts distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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